![molecular formula C9H9NS B1683434 2,4-Dimethylphenyl isothiocyanate CAS No. 71685-97-7](/img/structure/B1683434.png)
2,4-Dimethylphenyl isothiocyanate
Overview
Description
Xylyl isothiocyanate is a biochemical.
Scientific Research Applications
Antimicrobial Properties
DMPITC exhibits notable antimicrobial properties, making it useful as a preservative in food and pharmaceutical formulations. Its efficacy against a range of pathogens positions it as a potential candidate for developing new antimicrobial agents.
Cancer Research
Research indicates that DMPITC can modulate various biochemical pathways related to cancer development. It has been shown to influence detoxification processes and apoptosis, suggesting potential chemopreventive effects. In vitro studies have demonstrated its capacity to inhibit the proliferation of cancer cell lines, including human breast cancer cells .
Case Study: Effects on Cancer Cell Lines
- A study investigated DMPITC's impact on human breast cancer cells, revealing significant inhibition of cell growth and induction of apoptosis at specific concentrations.
Biochemical Applications
In biochemistry, DMPITC is employed in amino acid sequencing methods such as Edman degradation. This technique allows for the identification of amino acids in peptides, facilitating protein structure analysis. Additionally, its ability to interact with cellular signaling pathways makes it valuable for studying inflammation and cancer progression.
Agricultural Chemistry
DMPITC serves as an intermediate in the synthesis of various agricultural chemicals, including insecticides and herbicides. Its biological activity supports its use in developing compounds aimed at pest control and crop protection .
Safety and Toxicity
While DMPITC has beneficial applications, it is also classified as a hazardous material. It is toxic when inhaled or absorbed through the skin and can cause severe irritation to the eyes . Therefore, handling this compound requires strict safety measures to mitigate health risks.
Summary of Applications
Field | Application | Method/Results |
---|---|---|
Antimicrobial | Preservative in food and pharmaceuticals | Effective against various pathogens |
Cancer Research | Modulation of cancer-related biochemical pathways | Inhibits proliferation of cancer cells; induces apoptosis |
Biochemistry | Amino acid sequencing using Edman degradation | Identifies amino acids in peptides |
Agricultural Chemistry | Intermediate for insecticides and herbicides | Supports development of pest control compounds |
Properties
IUPAC Name |
1-isothiocyanato-2,4-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-7-3-4-9(10-6-11)8(2)5-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHSBFCSOARUBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C=S)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20960410 | |
Record name | 1-Isothiocyanato-2,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20960410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39842-01-8, 71685-97-7 | |
Record name | 2,4-Dimethylphenylisothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039842018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xylyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071685977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Isothiocyanato-2,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20960410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Xylyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.923 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-Dimethylphenyl Isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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